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Compound of Interest

Compound Name: 4-Chloro-2-methyl-2-butanol

Cat. No.: B021591 Get Quote

An In-depth Technical Guide to 4-Chloro-2-
methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). The

information is intended to support researchers and professionals in the fields of organic

synthesis, medicinal chemistry, and drug development.

Core Chemical and Physical Properties
4-Chloro-2-methyl-2-butanol is a halogenated tertiary alcohol.[1][2] Its bifunctional nature,

containing both a hydroxyl group and a chloro group, makes it a versatile intermediate in

organic synthesis.[1] The physical and chemical properties are summarized in the table below

for easy reference.
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Property Value Reference(s)

Molecular Formula C₅H₁₁ClO [3]

Molecular Weight 122.59 g/mol [4][5]

CAS Number 1985-88-2 [3]

Appearance Liquid / Solid [6][7]

Density 1.021 g/cm³ [8]

Boiling Point 178.6 °C at 760 mmHg [8]

Flash Point 81.4 °C [8]

Refractive Index 1.438 [8]

Vapor Pressure 0.295 mmHg at 25°C [8]

pKa (Predicted) 14.87 ± 0.29 [8]

Solubility
Soluble in Chloroform, Ethyl

Acetate
[8]

Storage Temperature 2-8°C or -20°C [6][8]

InChI
1S/C5H11ClO/c1-5(2,7)3-4-

6/h7H,3-4H2,1-2H3
[4]

SMILES CC(C)(O)CCCl [4]

Synthesis and Reactivity
4-Chloro-2-methyl-2-butanol is a useful compound in organic synthesis.[9][10] A common

synthetic route involves the Grignard reaction between ethyl 3-chloropropanoate and

methylmagnesium bromide.[8]

Grignard Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of 4-Chloro-2-methyl-2-
butanol via a Grignard reaction.
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Caption: Grignard synthesis workflow for 4-Chloro-2-methyl-2-butanol.
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Reactivity with Sodium Hydroxide
The reaction of 4-chloro-2-butanol (a closely related compound) with aqueous sodium

hydroxide is dominated by intramolecular substitution (SNi), leading to the formation of an

oxetane ring.[11] This reaction highlights the potential for 4-Chloro-2-methyl-2-butanol to
undergo similar cyclization reactions.

4-Chloro-2-methyl-2-butanol

Alkoxide Intermediate

 Deprotonation

NaOH(aq)

3,3-Dimethyloxetane

 SNi (Intramolecular
Substitution)

Cl-

Click to download full resolution via product page

Caption: Intramolecular substitution reaction pathway.

Spectroscopic Data and Analysis Protocols
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-
Chloro-2-methyl-2-butanol. While specific spectra for this exact compound are not readily

available in public databases, this section outlines the expected spectral features and provides

generalized experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Expected ¹H NMR Spectral Data:

Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent

dependent.

Methylene Protons (-CH₂-Cl): A triplet.

Methylene Protons (-C-CH₂-): A triplet.
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Methyl Protons (-C(CH₃)₂): A singlet, integrating to 6 protons.

Expected ¹³C NMR Spectral Data:

Quaternary Carbon (-C(CH₃)₂OH): Signal in the alcohol region.

Methylene Carbon (-CH₂-Cl): Signal deshielded due to the chlorine atom.

Methylene Carbon (-C-CH₂-): Aliphatic signal.

Methyl Carbons (-C(CH₃)₂): Equivalent methyl groups will show a single signal.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Chloro-2-methyl-2-
butanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7]

Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[7]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g.,

300 or 600 MHz).[12] Standard pulse programs like 'zg30' for ¹H are typically used.[7]

Processing: Process the raw data (FID) using appropriate software, applying Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an

alcohol.[6]

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

C-O Stretch: A band in the 1000-1200 cm⁻¹ region.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.[6]
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Experimental Protocol: Liquid Film IR

Sample Preparation: Since 4-Chloro-2-methyl-2-butanol is a liquid at room temperature, it

can be analyzed as a neat thin film.[4]

Cell Assembly: Place one drop of the liquid onto the surface of a polished salt plate (e.g.,

NaCl or KBr).[4][6] Place a second salt plate on top to create a thin liquid film between them.

[4]

Data Acquisition: Mount the plates in the sample holder of an FTIR spectrometer and acquire

the spectrum.[5]

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and

store them in a desiccator.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, which aids in its identification.

Expected Fragmentation Pattern:

Molecular Ion (M+): A peak corresponding to the molecular weight (122.59). Due to the

presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak

is expected, corresponding to the ³⁷Cl isotope.[13]

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common

fragmentation pathway for alcohols.[14]

Loss of Water: A peak corresponding to [M-18] due to the loss of a water molecule is also

common for alcohols.[15]

Loss of HCl: A peak corresponding to [M-36] from the elimination of HCl.

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile

organic solvent such as methanol or acetonitrile.[16]
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Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass

Spectrometer (GC-MS) system.

Ionization: Use a standard ionization technique, such as Electron Impact (EI), which is

common for small organic molecules.[15]

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions.[17]

NMR Analysis IR Analysis MS Analysis

Purified Sample

Dissolve in CDCl3 Prepare Neat Liquid Film Dilute in Volatile Solvent

Acquire 1H & 13C Spectra

Structural Confirmation & Purity Assessment

Acquire IR Spectrum Inject into GC-MS

Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.

Safety and Handling
4-Chloro-2-methyl-2-butanol is classified as a hazardous substance.[5] It is harmful if

swallowed and causes serious eye damage.[18] It is also considered a combustible liquid.[5]

GHS Hazard Statements:

H302: Harmful if swallowed.[5][7]

H318: Causes serious eye damage.[5][7]
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H227: Combustible liquid.[18]

Precautionary Statements:

P264: Wash skin thoroughly after handling.[18]

P270: Do not eat, drink or smoke when using this product.[18]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[18]

P301+P317: IF SWALLOWED: Get medical help.[18]

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[18]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20] Store in a

cool, dry place away from ignition sources.[8][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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